N-Isopropyl Substitution Drastically Lowers pKa
The predicted acid dissociation constant (pKa) of N-isopropyl-3-(trifluoromethyl)-1H-pyrazol-5-amine is 1.25±0.10, compared to 11.84±0.10 for the unsubstituted 3-(trifluoromethyl)-1H-pyrazol-5-amine . This represents a difference of approximately 10.6 pKa units, indicating that the N-isopropyl compound exists predominantly in its neutral, non-protonated form under physiological and mildly acidic conditions, whereas the parent amine is substantially protonated. This fundamental difference in ionization state will affect aqueous solubility, salt formation, logD, and membrane permeability.
| Evidence Dimension | Predicted pKa (acid dissociation constant) of the amino group |
|---|---|
| Target Compound Data | pKa = 1.25±0.10 (predicted) |
| Comparator Or Baseline | 3-(Trifluoromethyl)-1H-pyrazol-5-amine (CAS 852443-61-9); pKa = 11.84±0.10 (predicted) |
| Quantified Difference | ΔpKa ≈ 10.6 units; approximately a 4×10¹⁰-fold difference in acid dissociation constant |
| Conditions | Predicted values (ACD/Labs or similar software algorithm); 25 °C |
Why This Matters
The 10.6-unit pKa shift means the compound has a completely different ionization state at physiological pH, which directly impacts formulation pH adjustment, salt selection, and the need for analytical quality control of the free base vs. salt form.
